molecular formula C20H32O5 B1236144 D17 Prostaglandin E1 CAS No. 7046-45-9

D17 Prostaglandin E1

Numéro de catalogue: B1236144
Numéro CAS: 7046-45-9
Poids moléculaire: 352.5 g/mol
Clé InChI: OFPLGKUICBQJOS-GAFLZONLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D17 Prostaglandin E1: is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandin E1 is known for its vasodilatory, anti-inflammatory, and anti-thrombotic properties. It was discovered in the 1960s and has since been used in various medical applications, particularly in the treatment of peripheral arterial occlusive disease and erectile dysfunction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including Prostaglandin E1, typically involves the use of Corey lactone as a key intermediate. The process begins with the formation of a chiral cyclopentane core, which is introduced with high enantioselectivity. The lipid chains are then sequentially incorporated through a series of reactions, including bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions .

Industrial Production Methods: Industrial production of Prostaglandin E1 involves a scalable chemoenzymatic synthesis method. This method allows for the synthesis of prostaglandins in 5 to 7 steps, making it cost-effective and efficient. The common intermediate bromohydrin, a radical equivalent of Corey lactone, is synthesized in only two steps, allowing for the completion of the synthesis on a large scale .

Analyse Des Réactions Chimiques

Types of Reactions: Prostaglandin E1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its stability and efficacy.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents used include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride and phosphorus tribromide.

Major Products Formed: The major products formed from these reactions include various prostaglandin analogs and derivatives, which are used in different therapeutic applications .

Applications De Recherche Scientifique

Biochemical Properties and Mechanisms

D17 Prostaglandin E1 is a derivative of arachidonic acid, primarily involved in the regulation of physiological processes such as inflammation, vasodilation, and platelet aggregation. Its molecular mechanisms include:

  • Binding Interactions : this compound interacts with specific receptors, influencing cellular signaling pathways.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in the metabolic pathways of prostaglandins.
  • Gene Expression : The compound affects gene expression related to inflammatory responses and vascular functions.

Cardiovascular Medicine

This compound is widely used in treating congenital heart defects, particularly in maintaining ductus arteriosus patency in neonates with duct-dependent circulation. A study involving 49 patients demonstrated that this compound effectively maintained systemic circulation in cases of critical congenital heart disease. The treatment was associated with several side effects, including fever and electrolyte imbalances, necessitating careful monitoring during administration .

Treatment of Erectile Dysfunction

Topical applications of this compound have shown promise in treating erectile dysfunction. A clinical trial indicated that the compound significantly increased blood flow to the penis, improving erectile function in men with spinal cord injuries .

Cancer Research

Recent studies have identified this compound as a potential biomarker for gynecological cancers, particularly ovarian cancer. Increased urinary excretion of this compound correlates with disease progression, suggesting its utility in non-invasive monitoring. Furthermore, research indicates that it may influence the tumor microenvironment, potentially affecting tumor growth and metastasis.

Pharmacokinetics and Dosage Effects

This compound exhibits a short half-life of approximately 3 minutes, which influences its dosing regimen in clinical settings. In animal models, varying dosages have demonstrated different physiological effects, particularly concerning vascular reactivity and inflammation control.

Case Study 1: Pulmonary Hypertension

A clinical study highlighted the therapeutic potential of this compound in pulmonary hypertension patients. The treatment resulted in significant improvements in hemodynamic parameters and elevated plasma levels of the compound correlated with better clinical outcomes.

Case Study 2: Ovarian Cancer

In a cohort of ovarian cancer patients, researchers observed significantly higher urinary levels of this compound compared to healthy controls, reinforcing its potential as a biomarker for disease status.

Data Tables

Application AreaSpecific Use CaseKey Findings
Cardiovascular MedicineMaintenance of ductus arteriosusEffective in critical congenital heart defects
Erectile DysfunctionTopical application for increasing blood flowSignificant improvement in erectile function
Cancer ResearchBiomarker for ovarian cancerHigher urinary excretion correlates with progression
Physiological EffectDescriptionImplications
VasodilationRelaxation of vascular smooth musclePotential use in hypertension management
Platelet AggregationInhibition of platelet aggregationApplications in thrombotic disorders
Inflammatory ResponseModulation of cytokine productionImpact on chronic inflammatory diseases

Mécanisme D'action

Prostaglandin E1 exerts its effects through the activation of G-protein-coupled receptors, leading to the accumulation of adenosine 3’,5’-cyclic monophosphate (cAMP) in vascular smooth muscle cells. This results in vasodilation and inhibition of platelet aggregation. Additionally, Prostaglandin E1 suppresses tumor necrosis factor-induced inflammation by inhibiting nuclear factor-κB activation and reactive oxygen species production .

Comparaison Avec Des Composés Similaires

Uniqueness: Prostaglandin E1 is unique due to its stability and longer half-life compared to other prostaglandins. Its ability to accumulate in sites of inflammation or vascular lesions enhances its therapeutic effects and reduces side effects .

Activité Biologique

D17 Prostaglandin E1 (PGE1) is a lipid compound belonging to the prostaglandin family, known for its diverse biological activities and therapeutic applications. This article explores the biological activity of D17 PGE1, focusing on its mechanisms of action, clinical applications, and relevant research findings.

Overview of Prostaglandin E1

PGE1 is primarily recognized for its vasodilatory , anti-inflammatory , and anti-thrombotic properties. It plays a crucial role in various physiological processes, including modulation of vascular tone, regulation of inflammation, and maintenance of ductal patency in neonates with congenital heart defects. Discovered in the 1960s, PGE1 has been used in medical treatments for conditions such as peripheral arterial occlusive disease and erectile dysfunction.

PGE1 exerts its biological effects through the activation of G-protein-coupled receptors (GPCRs), particularly the EP receptors (EP1-4) and IP receptors. The activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which mediates various cellular responses:

  • Vasodilation : PGE1 induces relaxation of vascular smooth muscle by increasing cAMP levels, leading to reduced calcium influx and subsequent muscle relaxation .
  • Inhibition of Platelet Aggregation : PGE1 inhibits platelet aggregation by binding to IP receptors, which plays a significant role in preventing thrombus formation .
  • Anti-inflammatory Effects : PGE1 suppresses inflammatory responses by inhibiting nuclear factor-κB (NF-κB) activation and reducing reactive oxygen species production.

Clinical Applications

D17 PGE1 has several critical clinical applications:

  • Erectile Dysfunction : PGE1 is used as an injectable treatment for erectile dysfunction, where it enhances blood flow to the penis by inducing vasodilation .
  • Congenital Heart Disease : It is crucial for maintaining ductal patency in neonates with ductus arteriosus-dependent congenital heart defects. Studies indicate that PGE1 can stabilize hemodynamics until surgical interventions can be performed .
  • Pulmonary Hypertension : PGE1 has been explored as a treatment option for pulmonary hypertension, particularly in newborns with congenital diaphragmatic hernia .

Case Studies

Several case studies highlight the efficacy and safety profile of PGE1:

  • A retrospective analysis involving 49 neonates treated with PGE1 for ductus arteriosus-dependent systemic circulation reported significant improvements in hemodynamics. The most common side effects included fever and apnoea, necessitating careful monitoring during treatment .
  • In a case report from Nigeria, oral administration of a PGE1 derivative successfully stabilized a neonate with pulmonary atresia and patent ductus arteriosus when parenteral forms were unavailable. This case underscores the potential for alternative delivery methods in resource-limited settings .

Experimental Studies

Recent experimental studies have elucidated the role of PGE1 in pain mediation:

  • A study demonstrated that intradermal injection of PGE1 in mice enhanced excitability in trigeminal ganglion neurons, indicating its involvement in mechanical allodynia through HCN2 channel facilitation via the EP2 receptor. This suggests potential therapeutic implications for pain management under inflammatory conditions .

Summary Table of Biological Activities

Biological Activity Mechanism Clinical Application
VasodilationIncreases cAMP; relaxes smooth muscleErectile dysfunction; pulmonary hypertension
Inhibition of platelet aggregationBinds to IP receptors; inhibits thrombus formationCardiovascular diseases
Anti-inflammatorySuppresses NF-κB; reduces reactive oxygen speciesVarious inflammatory conditions
Maintenance of ductal patencySmooth muscle relaxationCongenital heart defects

Propriétés

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h3,6,12-13,15-17,19,21,23H,2,4-5,7-11,14H2,1H3,(H,24,25)/b6-3-,13-12+/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPLGKUICBQJOS-GAFLZONLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7046-45-9
Record name 17,18-Dehydroprostaglandin E1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007046459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D17 Prostaglandin E1
Reactant of Route 2
D17 Prostaglandin E1
Reactant of Route 3
D17 Prostaglandin E1
Reactant of Route 4
D17 Prostaglandin E1
Reactant of Route 5
D17 Prostaglandin E1
Reactant of Route 6
D17 Prostaglandin E1
Customer
Q & A

Q1: What is the primary biological activity of 5,6-dihydro-PGE3?

A1: 5,6-dihydro-PGE3 exhibits anti-aggregatory effects on platelets, similar to other prostaglandins like PGE1. [] This means it can inhibit the clumping together of platelets, a crucial step in blood clot formation.

Q2: How does the anti-aggregatory potency of 5,6-dihydro-PGE3 compare to other prostaglandins?

A2: While the provided abstracts don't directly compare the potency of 5,6-dihydro-PGE3 to other prostaglandins, one study found that in patients with coronary artery disease, the anti-aggregatory potency of prostaglandins (including PGE1, 13,14-dihydro-PGE1, and 5,6-dihydro-PGE3) was significantly lower compared to healthy individuals. [] This suggests that disease states might influence the effectiveness of these compounds.

Q3: Are there any factors known to affect the anti-aggregatory potency of prostaglandins like 5,6-dihydro-PGE3?

A4: While not specifically focusing on 5,6-dihydro-PGE3, research suggests that blood plasma components, particularly albumin, can influence the anti-aggregatory potency of prostaglandins. [] This highlights the importance of considering the biological environment when evaluating the activity of such compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.